
2,3-Dibromo-2-methylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-2-methylbutanedioic acid is an organic compound with the molecular formula C5H8Br2O4 It is a derivative of butanedioic acid, where two bromine atoms and one methyl group are substituted at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2-methylbutanedioic acid typically involves the bromination of 2-methylbutanedioic acid. The reaction is carried out by adding bromine to a solution of 2-methylbutanedioic acid in an appropriate solvent, such as chloroform, under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where bromine atoms are added to the double bond of the 2-methylbutanedioic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-2-methylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibromo derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups, such as hydroxyl or amino groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo derivatives with higher oxidation states, while reduction can produce hydroxyl or amino derivatives.
Applications De Recherche Scientifique
2,3-Dibromo-2-methylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into various compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-2-methylbutanedioic acid involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-2-methylbutane: A similar compound with a different functional group, used in organic synthesis.
2,3-Dibromobutane: Another brominated compound with similar reactivity but different structural properties.
Uniqueness
2,3-Dibromo-2-methylbutanedioic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
19371-95-0 |
|---|---|
Formule moléculaire |
C5H6Br2O4 |
Poids moléculaire |
289.91 g/mol |
Nom IUPAC |
2,3-dibromo-2-methylbutanedioic acid |
InChI |
InChI=1S/C5H6Br2O4/c1-5(7,4(10)11)2(6)3(8)9/h2H,1H3,(H,8,9)(H,10,11) |
Clé InChI |
FSWZFIMNUMKNEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)Br)(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


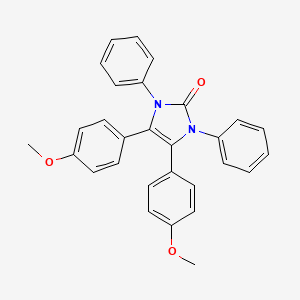
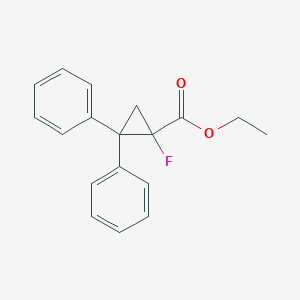

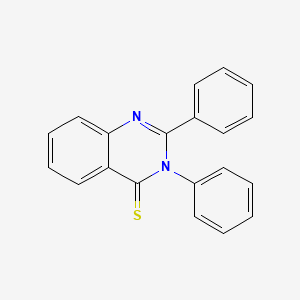
![2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol](/img/structure/B14005393.png)
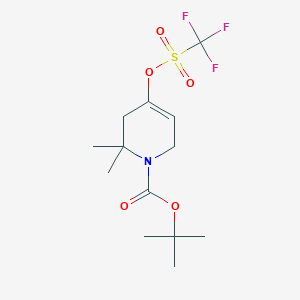
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide](/img/structure/B14005399.png)
![2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol](/img/structure/B14005407.png)

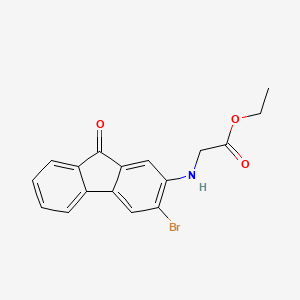
![2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol](/img/structure/B14005420.png)
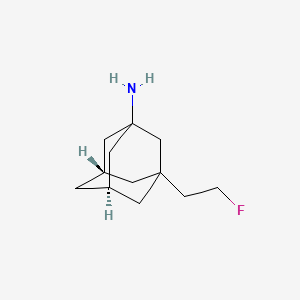
![N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide](/img/structure/B14005457.png)

